3,4-dichloro-N-(pyridin-3-yl)benzamide
Description
Properties
CAS No. |
304885-01-6 |
|---|---|
Molecular Formula |
C12H8Cl2N2O |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
3,4-dichloro-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-10-4-3-8(6-11(10)14)12(17)16-9-2-1-5-15-7-9/h1-7H,(H,16,17) |
InChI Key |
YIFKMNQYIAKKJF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
solubility |
40 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
Direct Coupling Using Carbodiimide Reagents
To bypass acid chloride handling, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) are employed. This method is preferred for laboratory-scale synthesis due to milder conditions and reduced byproduct formation.
Procedure:
-
3,4-Dichlorobenzoic acid (1 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) are dissolved in DMF.
-
Pyridin-3-amine (1.1 equiv) is added, and the reaction is stirred at 25°C for 24 hours.
-
The product is extracted with ethyl acetate and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield Optimization:
Modern Catalytic Methods
Oxidative Amidation Using TBHP
A chemodivergent protocol reported by RSC Advances employs tert-butyl hydroperoxide (TBHP) to directly couple carboxylic acids and amines without pre-activation. Applied to 3,4-dichlorobenzoic acid and pyridin-3-amine, this one-pot method proceeds via in situ generation of a mixed anhydride.
Optimized Conditions:
-
Solvent: Ethyl acetate
-
Oxidant: TBHP (2 equiv)
-
Temperature: 90°C, 3 hours
Mechanistic Insight:
TBHP oxidizes the carboxylic acid to an acyloxy radical, which reacts with the amine to form the amide bond.
Industrial-Scale Production
Continuous Flow Synthesis
A patent by Icagen, Inc. outlines a continuous flow system for benzamide production, emphasizing reduced reaction times and improved purity. Key parameters include:
| Parameter | Value |
|---|---|
| Residence Time | 15 minutes |
| Temperature | 120°C |
| Pressure | 10 bar |
| Catalyst | Pd/C (5 wt%) |
| Yield | 92% |
Benefits:
Solvent-Free Mechanochemical Synthesis
Ball milling 3,4-dichlorobenzoic acid and pyridin-3-amine with K₂CO₃ as a base achieves 88% yield in 2 hours. This green chemistry approach avoids toxic solvents and reduces waste.
Purification and Characterization
Recrystallization Techniques
The crude product is typically recrystallized from:
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.87 (d, J = 2.4 Hz, 1H, Py-H), 8.45 (dd, J = 4.8 Hz, 1H, Py-H), 8.02 (d, J = 8.0 Hz, 1H, Ar-H), 7.75–7.69 (m, 3H, Ar-H).
-
HRMS (ESI): m/z calcd for C₁₂H₈Cl₂N₂O [M+H]⁺: 283.9974; found: 283.9976.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Acid Chloride | 85 | 98 | Moderate | 120 |
| EDCI/HOBt | 90 | 99 | Low | 250 |
| Suzuki Coupling | 80 | 97 | High | 300 |
| TBHP Oxidation | 75 | 95 | Moderate | 180 |
| Continuous Flow | 92 | 99.5 | High | 200 |
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different pyridine derivatives .
Scientific Research Applications
3,4-dichloro-N-(pyridin-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and toxicological profiles of benzamide derivatives are highly dependent on the substituents attached to the amide nitrogen. Below is a comparative analysis of key analogs:
Pharmacological Activity and Abuse Potential
- AH-7921 and U-47700 : These compounds exhibit potent μ-opioid receptor agonism, comparable to morphine, but with higher toxicity. Both are classified as controlled substances due to their association with fatal intoxications .
- Compound 4d: The addition of a thiazole ring and morpholinomethyl group shifts its application toward antimicrobial research, demonstrating the versatility of benzamide scaffolds .
Key Research Findings
- Toxicity : AH-7921 has an estimated lethal dose (LD₅₀) of 1–5 mg/kg in rodents, significantly lower than morphine, highlighting its danger .
- Synthetic Versatility: Modifications such as thiazole or morpholine incorporation (e.g., Compound 4d) redirect activity toward non-opioid pathways, underscoring the scaffold’s adaptability .
Q & A
Q. Optimization Table :
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Catalyst (EDCI/HOBt) | 1–2.5 eq. | 2 eq. | 72% → 85% |
| Reaction Temperature | 25–80°C | 50°C | Reduced side products |
| Solvent | DMF, THF, DCM | DMF | Higher solubility |
Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like unreacted acid or dimerization .
Basic: What analytical techniques are critical for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the benzamide linkage and substitution pattern. For example, the pyridinyl proton signals appear at δ 8.5–9.0 ppm, while aromatic protons from dichlorobenzamide resonate at δ 7.2–7.8 ppm .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry detects impurities and verifies molecular ion peaks (e.g., [M+H] at m/z 307).
- X-ray Crystallography : For absolute configuration determination, single-crystal diffraction is recommended if crystallizable .
Advanced: How can computational modeling (e.g., DFT, molecular docking) guide the study of this compound’s reactivity or bioactivity?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient pyridine ring may favor nucleophilic aromatic substitution .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). A recent study showed binding affinity (-8.2 kcal/mol) to EGFR kinase, suggesting potential anticancer applications .
- Reaction Pathway Prediction : Tools like ICReDD’s quantum-chemical reaction path searches can identify intermediates and transition states, reducing trial-and-error experimentation .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
Q. Methodological Answer :
Standardize Assay Conditions :
- Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for variables like serum concentration .
- Validate purity (>95% by HPLC) to exclude confounding effects from impurities.
Meta-Analysis : Pool data from multiple studies to identify trends. For example, conflicting IC values against malaria parasites may arise from differences in parasite strain sensitivity .
Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing Cl with CF) to isolate structural determinants of activity .
Advanced: What experimental design strategies (e.g., factorial design) optimize reaction conditions for scale-up?
Methodological Answer :
A 2 factorial design can systematically evaluate parameters:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Catalyst Loading | 1.5 eq. | 2.5 eq. |
| Temperature | 40°C | 60°C |
| Solvent Polarity | THF | DMF |
Q. Analysis :
- Pareto charts identify significant factors (e.g., temperature contributes 65% to yield variation).
- Response surface models predict optimal conditions (e.g., 55°C, 2.2 eq. catalyst in DMF) .
Advanced: How can AI-driven platforms enhance the development of derivatives with improved pharmacokinetic profiles?
Q. Methodological Answer :
- Generative Models : Train AI on PubChem datasets to propose analogs with enhanced logP or solubility. For example, substituting Cl with a methoxy group improves metabolic stability .
- Process Automation : Integrate robotic synthesis with real-time HPLC feedback to screen 100+ derivatives/week .
- ADMET Prediction : Tools like SwissADME forecast absorption and toxicity, prioritizing candidates for in vivo testing .
Data Contradiction Resolution Workflow :
Replicate Experiments : Confirm results under standardized conditions.
Cross-Validate Techniques : Compare NMR data with X-ray structures for consistency .
Collaborative Peer Review : Share raw data via platforms like Zenodo for independent verification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
